Methyl (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoate
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Overview
Description
Methyl (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoate is an organic compound with a complex structure that includes a bromophenyl group and an oxobutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoate typically involves the reaction of 3-bromobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, forming the desired product under reflux conditions. The reaction can be summarized as follows:
3-Bromobenzaldehyde+Methyl acetoacetateNaOEt, refluxMethyl (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Methyl (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include enzyme inhibition or activation, binding to
Properties
Molecular Formula |
C11H9BrO3 |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl (E)-4-(3-bromophenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H9BrO3/c1-15-11(14)6-5-10(13)8-3-2-4-9(12)7-8/h2-7H,1H3/b6-5+ |
InChI Key |
QQMYXGAUBKIEKR-AATRIKPKSA-N |
Isomeric SMILES |
COC(=O)/C=C/C(=O)C1=CC(=CC=C1)Br |
Canonical SMILES |
COC(=O)C=CC(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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